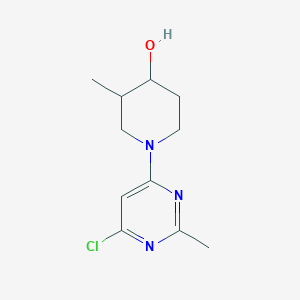

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol

Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with chloro and methyl groups at the 6- and 2-positions, respectively. The pyrimidine moiety is linked to a 3-methylpiperidin-4-ol group, which introduces both hydroxyl and methyl substituents on the piperidine ring. This structural motif is common in pharmaceuticals and agrochemicals, where the pyrimidine core often serves as a scaffold for targeting enzymes or receptors .

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-7-6-15(4-3-9(7)16)11-5-10(12)13-8(2)14-11/h5,7,9,16H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNCCQCHOYZIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol, with the CAS number 1598029-09-4, is a heterocyclic organic compound characterized by its unique structure, which combines a pyrimidine ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme modulation and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | YDHAVYCNMHMOBB-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may function as an inhibitor or modulator of certain enzymes, potentially affecting various biochemical pathways.

Enzyme Inhibition

Studies have shown that compounds structurally related to this compound can inhibit ubiquitin-specific proteases (USPs). This inhibition leads to the accumulation of ubiquitinated proteins, which can have significant cellular effects. The compound's ability to modulate protein degradation pathways suggests its potential therapeutic applications in diseases where protein homeostasis is disrupted.

Biological Activity Studies

Cellular Assays : In vitro studies have demonstrated that this compound exhibits activity against various cell lines. The compound's efficacy was assessed using cell viability assays and enzyme activity assays, revealing dose-dependent responses.

Animal Models : Preliminary studies in rodent models indicate that this compound may exhibit anxiolytic-like effects, similar to other known modulators of metabotropic glutamate receptors (mGluRs). These findings suggest a potential role for the compound in treating anxiety disorders .

Case Studies

- Study on mGluR Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of related compounds on mGluR5, a receptor implicated in anxiety and depression. The findings indicated that these compounds could serve as positive allosteric modulators, enhancing receptor activity without directly activating it. This mechanism is particularly relevant for developing new anxiolytic therapies .

- Therapeutic Potential : Another investigation focused on the compound's role as a biochemical probe for studying enzyme interactions. The results highlighted its ability to selectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidine | Lacks hydroxymethyl group | Lower enzyme inhibition |

| 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-hydroxypiperidine | Hydroxyl group instead of hydroxymethyl | Varying receptor affinity |

The presence of both the pyrimidine and piperidine rings along with the hydroxymethyl group distinguishes this compound from others, contributing to its unique biological properties.

Comparison with Similar Compounds

1-(6-Chloro-2-methylpyrimidin-4-yl)thiourea (CAS: Not specified)

- Structural Differences : Replaces the 3-methylpiperidin-4-ol group with a thiourea moiety.

- Implications: Thiourea groups are known for their hydrogen-bonding capabilities and metal coordination properties, which may enhance interactions with biological targets compared to the hydroxyl group in the target compound.

- Synthesis : Used as an intermediate in the synthesis of pyrimidine derivatives, as demonstrated in a reaction with (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide .

2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS: 127116-19-2)

- Structural Differences: Substitutes the piperidine ring with a piperazine ring and adds an ethanol side chain.

- Implications: Piperazine rings increase basicity and solubility due to their nitrogen atoms, while the ethanol group enhances hydrophilicity. These modifications may improve pharmacokinetic properties but could reduce membrane permeability compared to the target compound’s methylpiperidin-ol group .

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1017782-77-2)

- Structural Differences : Replaces the 3-methylpiperidin-4-ol group with a carboxylic acid at the 4-position of the piperidine ring.

- This contrasts with the hydroxyl group in the target compound, which balances polarity and lipophilicity .

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: Not specified)

- Structural Differences : Chloro and methyl groups are positioned at the 5- and 2-positions of the pyrimidine ring instead of 6- and 2-positions.

(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS: 1264038-82-5)

- Structural Differences : Replaces the piperidine ring with a smaller pyrrolidine ring and introduces stereochemistry (R-configuration).

- The hydroxyl group’s stereochemistry may influence enantioselective interactions, a critical factor in chiral drug design .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol typically involves two main components:

- Synthesis or procurement of the 6-chloro-2-methylpyrimidin-4-yl moiety , often via halogenation and methylation of pyrimidine derivatives.

- Introduction of the 3-methylpiperidin-4-ol fragment , either by nucleophilic substitution on the pyrimidine ring or via coupling reactions.

The key challenge lies in selective functionalization at the 4-position of the pyrimidine ring and controlling stereochemistry on the piperidin-4-ol ring.

Preparation of the Pyrimidine Core

The 6-chloro-2-methylpyrimidin-4-yl fragment is commonly synthesized through chlorination and methylation of pyrimidine precursors. Chlorination at the 6-position is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride under controlled conditions. Methylation at the 2-position can be introduced via methylation of appropriate pyrimidinones or via alkylation reactions.

Synthesis of the 3-Methylpiperidin-4-ol Moiety

The 3-methylpiperidin-4-ol fragment is generally prepared by reduction or functional group transformation of piperidin-4-one derivatives. For example, reduction of 3-methylpiperidin-4-one with sodium borohydride or catalytic hydrogenation yields the corresponding 3-methylpiperidin-4-ol with control over stereochemistry.

Coupling of Pyrimidine and Piperidin-4-ol Fragments

The key step involves coupling the pyrimidine ring to the piperidin-4-ol nitrogen at the 1-position. This is often achieved by nucleophilic aromatic substitution (S_NAr) on the 4-position of the 6-chloro-2-methylpyrimidine ring by the nucleophilic nitrogen of the piperidin-4-ol.

- Use of a base such as piperidine or potassium carbonate to deprotonate the piperidin-4-ol nitrogen.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Elevated temperatures (e.g., 70-100°C) to facilitate substitution.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-methyl-6-chloropyrimidine | Chlorination/methylation reagents | 6-chloro-2-methylpyrimidin-4-yl intermediate | Preparation of pyrimidine core |

| 2 | 3-methylpiperidin-4-one | Reduction (NaBH4 or catalytic H2) | 3-methylpiperidin-4-ol | Stereoselective reduction |

| 3 | 6-chloro-2-methylpyrimidin-4-yl + 3-methylpiperidin-4-ol | Base (K2CO3 or piperidine), DMF, 70-100°C | This compound | Nucleophilic aromatic substitution |

Detailed Research Findings and Optimization

- Base selection: Piperidine as a base has been reported to improve yields in related pyridine-piperidine coupling reactions by enhancing nucleophilicity and acting as a catalyst.

- Temperature and time: Reaction temperatures around 70-80°C for 12-16 hours optimize conversion while minimizing side reactions.

- Solvent effects: Polar aprotic solvents such as DMF or DMSO facilitate the substitution by stabilizing intermediates and enhancing nucleophile solubility.

- Avoidance of hazardous reagents: Recent processes avoid explosive oxidants and tungsten-based catalysts, favoring safer, scalable conditions.

Comparative Table of Preparation Parameters

Notes on Scale-Up and Industrial Relevance

- The use of commercially available intermediates like 6-chloro-2-methylpyrimidine can streamline synthesis.

- Avoidance of hazardous oxidants and tungsten catalysts improves safety and environmental impact.

- Reaction conditions are amenable to scale-up with proper temperature and solvent control.

- The stereochemistry of the piperidin-4-ol ring can be controlled by choice of reduction method.

Q & A

Basic: What are the key synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Construction of the pyrimidine ring via cyclocondensation of chloroacetone with urea derivatives under acidic conditions.

- Step 2: Functionalization of the pyrimidine core using nucleophilic substitution (e.g., introducing the 3-methylpiperidin-4-ol moiety via Suzuki coupling or Buchwald-Hartwig amination).

- Step 3: Hydroxyl group protection/deprotection strategies (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

Key reagents include potassium tert-butoxide for deprotonation and palladium catalysts for cross-coupling. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature control to minimize byproducts .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

Discrepancies in - or -NMR signals often arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC): To assign overlapping proton signals (e.g., distinguishing piperidine methyl groups from pyrimidine protons).

- Comparative analysis with analogs: Use structurally similar compounds (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-one) as reference standards to verify peak assignments .

- Computational modeling: DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: , , and DEPT-135 for structural elucidation of the pyrimidine and piperidine rings.

- High-resolution mass spectrometry (HRMS): To confirm molecular formula (e.g., [M+H] peak at m/z 271.0984).

- IR spectroscopy: Identification of hydroxyl (3200–3600 cm) and C-Cl (650–800 cm) stretches.

- X-ray crystallography: For absolute configuration determination, especially for the piperidine hydroxyl stereochemistry .

Advanced: What strategies are used to determine the stereochemistry of the piperidin-4-ol moiety?

Methodological Answer:

- Chiral chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol gradients to separate enantiomers.

- Optical rotation comparison: Match experimental [α] values with known enantiopure standards (e.g., (R)- or (S)-3-methylpiperidin-4-ol derivatives).

- X-ray crystallography: Resolve absolute configuration by analyzing crystal lattice parameters and anomalous dispersion effects .

Basic: How does the substitution pattern on the pyrimidine ring influence reactivity?

Methodological Answer:

The 6-chloro and 2-methyl groups on pyrimidine modulate electronic and steric effects:

- Chloro substituent (electron-withdrawing): Enhances electrophilicity at C4, facilitating nucleophilic attack by piperidine derivatives.

- Methyl group (electron-donating): Stabilizes the ring against oxidation but may hinder coupling reactions due to steric bulk.

Comparative studies with analogs (e.g., 5-(3-Chloro-4-methylphenyl)pyridin-3-ol) show altered reactivity in Suzuki-Miyaura couplings .

Advanced: What in silico methods predict the compound’s biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs.

- QSAR modeling: Use descriptors like logP and topological polar surface area to correlate structure with activity (e.g., antimicrobial or CNS targets).

- Pharmacophore mapping: Align functional groups (e.g., hydroxyl, chloro) with known bioactive motifs (e.g., CCR5 antagonists) .

Basic: What are common impurities formed during synthesis, and how are they identified?

Methodological Answer:

- Byproducts: Incomplete substitution at C6 of pyrimidine or over-alkylation of piperidine.

- Detection methods:

- HPLC-DAD: Use C18 columns with acetonitrile:water gradients (retention time ~12 min for the main peak).

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 253.08 for dehydroxylated byproducts).

- Reference standards (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-one) aid in quantification .

Advanced: How do researchers address conflicting bioactivity data across studies?

Methodological Answer:

- Assay standardization: Validate cell lines (e.g., HEK293 vs. CHO) and control for batch-to-buffer variability.

- Dose-response reevaluation: Test EC values under uniform conditions (e.g., 72-hour incubation, 10% FBS).

- Meta-analysis: Compare structural analogs (e.g., 1-(4-Chlorophenyl)piperidin-4-ol) to isolate substituent-specific effects .

Basic: What are the storage and handling recommendations for this compound?

Methodological Answer:

- Storage: 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydroxyl group oxidation.

- Handling: Use gloveboxes for hygroscopic samples; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced: How can the hydroxyl group’s position be modified to enhance metabolic stability?

Methodological Answer:

- Prodrug derivatization: Synthesize phosphate or acetate esters to mask the hydroxyl group, improving plasma half-life.

- Structural analogs: Replace -OH with -OCH (e.g., 1-(4-Methoxyphenyl)piperidin-4-ol) to reduce Phase II glucuronidation.

- In vitro metabolism assays: Use liver microsomes (human/rat) to compare clearance rates of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.